molecular formula C8H14N2O2 B3285163 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- CAS No. 798571-53-6

1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-

Cat. No. B3285163
CAS RN: 798571-53-6
M. Wt: 170.21 g/mol
InChI Key: PQPPCJHRQRRHTA-UHFFFAOYSA-N
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Description

“1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-” is a derivative of imidazole . Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . This compound is amphoteric in nature, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular formula of “1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-” is C8H14N2O2 . The InChI code is 1S/C9H14N2O4.ClH/c1-14-4-5-15-3-2-8-10-6-7 (11-8)9 (12)13;/h6H,2-5H2,1H3, (H,10,11) (H,12,13);1H .


Physical And Chemical Properties Analysis

“1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-” is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 170.20896 .

Future Directions

The future directions for research on “1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-” and other imidazole derivatives could include further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications in various fields. Given the broad range of chemical and biological properties of imidazole derivatives , there are likely many potential avenues for future research.

properties

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-11-6-7-12-5-4-10-3-2-9-8-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPPCJHRQRRHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711656
Record name 1-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

798571-53-6
Record name 1-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Imidazole 1 g (0.015 mol) was dissolved in dry DMF 50 mL under argon atmosphere. After a NaH mineral oil dispersion (60%) 0.68 g (0.017 mol) was added, the mixture was heated at 80° C. for 70 min. After cooling to room temperature, 1-Bromo-2-(2-methoxyethoxy)-ethane (1), 2.75 g (0.015 mol), was added, then stirred overnight. The reaction was poured into water, extracted by CHCl3, washed by water, dried over Na2SO4, then dried (Rotavap) until an oily residue remained. The crude product was purified with silica gel flash column chromatography with an eluant of CHCl3: CH3OH=20:1. 1.69 g (70% yield) of the product (2) was obtained as a colorless oil. As an alternative to column chromatography, product (2) is purified by vacuum distillation.
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
50 mL
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solvent
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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